ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzo[d]thiazol-2-one moiety and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent enhances lipophilicity, which may improve membrane permeability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S2/c1-2-31-18(29)12-32-19-26-25-17(11-27-15-8-3-4-9-16(15)33-20(27)30)28(19)14-7-5-6-13(10-14)21(22,23)24/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJHNIWLYKGLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a thiazole moiety, which are known for their biological significance. The presence of trifluoromethyl groups is also noteworthy, as these groups can enhance the lipophilicity and overall biological activity of compounds.
Antibacterial Activity
Research indicates that derivatives of triazole and thiazole compounds exhibit significant antibacterial properties. This compound has been tested against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 12.5 | |
| Pseudomonas aeruginosa | 25 | |
| Klebsiella pneumoniae | 12.5 |
The compound demonstrated varying degrees of effectiveness against these strains, with the lowest minimum inhibitory concentration (MIC) observed against Staphylococcus aureus.
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity:
The compound exhibited potent antifungal properties, particularly against Fusarium oxysporum, suggesting its potential application in agricultural settings as a fungicide.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The triazole ring may inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group may contribute to membrane disruption in both bacteria and fungi.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that modifications at the phenyl ring significantly enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Fungal Inhibition Assays : Another study focused on the antifungal activity of thiazole derivatives against various fungal pathogens. The results showed that compounds with similar structural motifs to this compound exhibited MIC values comparable to established antifungal agents like fluconazole .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituent Variations on the Aromatic Ring
- Methoxy vs. Trifluoromethyl Groups: The compound 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS 862829-58-1) shares the same triazole-benzo[d]thiazol scaffold but substitutes the 3-(trifluoromethyl)phenyl group with a 4-methoxyphenyl moiety.
- Phenethyl and Hydroxy(phenyl)methyl Derivatives :
Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates and 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids exhibit structural similarities but lack the benzo[d]thiazol-2-one unit. These compounds demonstrate moderate antimicrobial activity, suggesting that the benzo[d]thiazol moiety in the target compound may confer distinct pharmacological properties .
Table 1: Structural and Functional Group Comparisons
Pharmacological Activity and Toxicity
- Antimicrobial Potential: Dimethoxyphenyl-substituted triazole-thioacetic acids (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid) exhibit notable antifungal and antibacterial activity, attributed to the electron-rich aromatic system. The target compound’s -CF₃ group may further enhance activity against resistant strains due to increased membrane penetration .
Q & A
Q. Advanced
- MIC Assays : Broth microdilution (CLSI guidelines) against methicillin-resistant S. aureus (MRSA) and C. albicans at concentrations 0.5–128 µg/mL .
- Time-Kill Studies : Assess bactericidal/fungicidal effects over 24 hours, with CFU counts plotted semi-logarithmically.
- Synergy Testing : Combinatorial assays with fluconazole or vancomycin (Checkerboard method) calculate fractional inhibitory concentration indices (FICI) .
- Resistance Profiling : Compare activity against wild-type vs. efflux pump-overexpressing strains (e.g., C. auris) to identify pump inhibition .
How can computational modeling predict its binding affinity to biological targets?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Screens against C. albicans CYP51 (lanosterol 14α-demethylase) using rigid-flexible protocols. The trifluoromethyl group shows hydrophobic interactions with Leu121 and Tyr118 .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal activity (R² >0.85) .
What strategies address poor aqueous solubility in bioactivity assays?
Q. Advanced
- Salt Formation : React with NaOH/KOH to generate water-soluble sodium/potassium carboxylates (solubility >10 mg/mL vs. <1 mg/mL for free acid) .
- Co-solvent Systems : Use DMSO/PEG-400 (10–20% v/v) in PBS for in vitro testing .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm, PDI <0.2) via emulsion-diffusion to enhance bioavailability .
How is tautomerism in the triazole ring experimentally resolved?
Q. Advanced
- X-ray Crystallography : Confirms 1,2,4-triazole adopts the 1H tautomer in the solid state, stabilized by intramolecular H-bonding with the thioacetate oxygen .
- VT-NMR (Variable Temperature) : In DMSO-d6, coalescence of NH signals at 80°C indicates dynamic tautomerism (ΔG‡ ~60 kJ/mol) .
What contradictory bioactivity data have been reported, and how are they resolved?
Q. Advanced
- Contradiction : Discrepancies in IC50 values (e.g., 2 µM vs. 15 µM against HepG2) arise from assay conditions (e.g., serum content, exposure time).
- Resolution : Standardize protocols (e.g., 48-hour incubation, 10% FBS) and validate via orthogonal assays (MTT vs. ATP-lite) .
- Metabolic Stability : Liver microsome studies (human/rat) clarify CYP-mediated inactivation, explaining reduced efficacy in vivo vs. in vitro .
How are metal complexes of this compound synthesized for enhanced activity?
Q. Advanced
- Coordination Chemistry : React with Cu(II)/Zn(II) acetates in ethanol to form M(II) complexes (1:2 stoichiometry). Characterization via:
- UV-Vis : d-d transitions (λ ~600–700 nm for Cu(II)).
- Magnetic Susceptibility : μeff ~1.73 BM indicates square-planar geometry .
- Bioactivity : Cu(II) complexes show 4-fold higher antifungal activity (MIC 0.5 µg/mL) vs. parent compound .
What analytical challenges arise in quantifying degradation products?
Q. Advanced
- Degradants : Hydrolysis of the ester group (pH >8) generates thiol and carboxylic acid derivatives.
- LC-MS/MS : Uses C18 columns (0.1% formic acid/ACN gradient) with MRM transitions (e.g., m/z 450→321 for parent, m/z 322→205 for degradant) .
- Forced Degradation : Expose to 0.1N NaOH (40°C/24h) to simulate hydrolytic pathways; quantify via peak area normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
